Methyl 4-methylcinnamate

Vue d'ensemble

Description

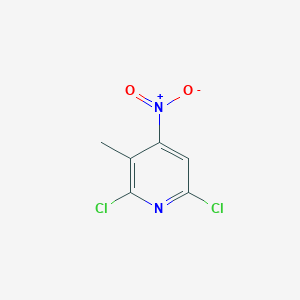

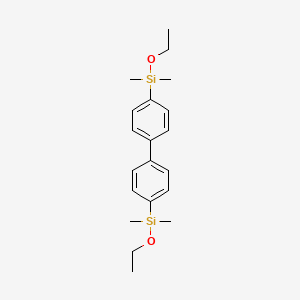

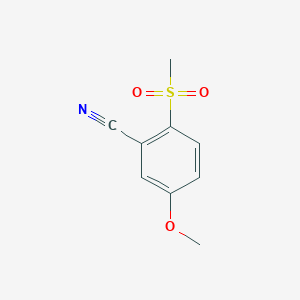

Methyl 4-methylcinnamate is a chemical compound with the molecular formula C11H12O2 . It has an average mass of 176.212 Da and a monoisotopic mass of 176.083725 Da .

Synthesis Analysis

Methyl 4-methylcinnamate can be synthesized through an electro-organic approach via the Heck reaction . This method involves the application of an appropriate potential difference to activate both the aryl halide and olefin substrates, leading to the formation of the desired methyl cinnamate derivatives . This approach offers several advantages, including the elimination of the need for toxic catalysts, the use of a broad range of functional groups, and high product yields .Molecular Structure Analysis

The molecular structure of Methyl 4-methylcinnamate consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure is characterized by a double-bond stereo .Chemical Reactions Analysis

While specific chemical reactions involving Methyl 4-methylcinnamate are not detailed in the search results, it’s worth noting that cinnamates, in general, are known to participate in various chemical reactions. For instance, they can undergo trans-cis isomerization under certain conditions .Physical And Chemical Properties Analysis

Methyl 4-methylcinnamate has a molecular weight of 176.21 . It has a melting point of 60-61℃, a boiling point of 273℃, and a density of 1.057 .Applications De Recherche Scientifique

- MC is an ester within the cinnamate family. Recent time-resolved gas-phase studies have revealed that upon excitation to its first singlet * (11 *) state, MC undergoes initial decay to the lowest lying singlet 1n * (11n *) state within 10 ps. This process is en route to ππ trans–isomerization .

Photodynamics and Photochemistry

Sunscreen Formulations

Electro-Organic Synthesis

Safety and Hazards

Methyl 4-methylcinnamate is moderately toxic by ingestion . It is combustible as a liquid, and when heated to decomposition, it emits acrid smoke and irritating fumes . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Orientations Futures

While specific future directions for Methyl 4-methylcinnamate are not detailed in the search results, it’s worth noting that research into cinnamates, in general, is ongoing. For instance, studies are being conducted to develop more environmentally friendly and efficient synthetic methods . Additionally, cinnamates are being investigated for their potential applications in various fields, including the flavor and perfume industries .

Mécanisme D'action

Target of Action

Methyl 4-methylcinnamate is a synthetic compound that has been shown to have antimicrobial activity . The primary targets of this compound are pathogenic fungi and bacteria . These microorganisms are responsible for a variety of infectious diseases, and the ability of Methyl 4-methylcinnamate to inhibit their growth makes it a potential candidate for the development of new antimicrobial drugs .

Mode of Action

Methyl 4-methylcinnamate interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . Ergosterol is a critical component of fungal cell membranes, and disruption of its function can lead to cell death. By interacting with this target, Methyl 4-methylcinnamate disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

It is known that the compound interferes with the function of ergosterol, a key component of fungal cell membranes . This disruption can lead to a cascade of effects that ultimately result in cell death .

Result of Action

The primary result of Methyl 4-methylcinnamate’s action is the death of pathogenic fungi and bacteria . By disrupting the function of ergosterol in the fungal cell membrane, the compound causes the cell to die . This makes Methyl 4-methylcinnamate a potential candidate for the development of new antimicrobial drugs .

Propriétés

IUPAC Name |

methyl (E)-3-(4-methylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJBRXRCJNSDHT-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346183 | |

| Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methylcinnamate | |

CAS RN |

20754-20-5 | |

| Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)